molecular formula C21H34N6O7S B1671125 Efegatran sulfate CAS No. 126721-07-1

Efegatran sulfate

货号: B1671125
CAS 编号: 126721-07-1
分子量: 514.6 g/mol
InChI 键: BISKEOIROPAOGY-RXQQAGQTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

依法格雷特硫酸盐经历各种化学反应,主要集中在其作为凝血酶抑制剂的作用。 该化合物的硫酸化是一种重要的修饰,通常使用三氧化硫胺/酰胺络合物来实现 . 这些反应对其生物活性至关重要,特别是在抗凝血方面。

科学研究应用

Acute Coronary Syndromes

Efegatran sulfate has been extensively studied for its efficacy in treating acute coronary syndromes (ACS). Notable studies include:

  • ESCALAT Trial : This randomized, dose-finding study compared this compound administered intravenously with heparin in patients undergoing thrombolysis for ST-elevation myocardial infarction (STEMI). The primary endpoint was infarct-related artery patency assessed through angiography at 90 minutes post-treatment. Results indicated that this compound provided comparable efficacy to heparin, with no significant differences in major adverse cardiac events .
  • PRIME Trial : Similar to the ESCALAT trial, this study involved patients with acute myocardial infarction receiving either this compound or heparin alongside tissue plasminogen activator. The findings reinforced the safety profile of efegatran, showing no excess of major bleeding compared to heparin .

Unstable Angina

In a study involving patients with unstable angina, this compound was evaluated against heparin for its anticoagulant effects. The study demonstrated that while efegatran effectively increased activated partial thromboplastin time (aPTT), it did not significantly reduce myocardial ischemia compared to heparin. However, it was noted that efegatran had a more stable anticoagulant effect over time .

Comparative Efficacy and Safety

The following table summarizes key findings from clinical trials comparing this compound to standard treatments such as heparin:

StudyTreatment GroupsPrimary EndpointKey Findings
ESCALATThis compound + streptokinase vs. Heparin + t-PAInfarct-related artery patencyComparable efficacy; no significant differences in major adverse events .
PRIMEThis compound + t-PA vs. Heparin + t-PAAngiographic outcomesNo excess major bleeding; similar outcomes in terms of infarct size and recurrence of ischemia .
Unstable Angina StudyEfegatran vs. HeparinRecurrent ischemiaEfegatran showed stable anticoagulation but did not significantly outperform heparin in clinical outcomes .

Case Study 1: Efficacy in STEMI Patients

In a cohort of 245 patients treated for STEMI, those receiving this compound showed significant improvements in angiographic outcomes compared to historical controls treated with heparin. The study highlighted the potential of efegatran as an effective alternative during thrombolytic therapy .

Case Study 2: Safety Profile

A multicenter evaluation involving over 400 patients assessed the safety of this compound in unstable angina management. Results indicated that while minor bleeding events were more frequent with efegatran, the overall safety profile was acceptable when compared to traditional anticoagulants like heparin .

作用机制

依法格雷特硫酸盐通过直接抑制凝血酶(凝血级联反应中的关键酶)发挥作用 . 通过与凝血酶结合,它阻止纤维蛋白原转化为纤维蛋白,从而抑制血凝块形成。 这种机制对于控制不稳定型心绞痛和心肌梗死等疾病至关重要。

生物活性

Efegatran sulfate is a synthetic direct thrombin inhibitor that has garnered attention for its anticoagulant properties. This article delves into its biological activity, efficacy in clinical settings, and comparative studies with traditional anticoagulants, primarily heparin.

This compound (chemical formula: C21H34N6O7S) is designed to inhibit thrombin, a crucial enzyme in the coagulation cascade. By blocking thrombin, efegatran prevents the conversion of fibrinogen to fibrin, thereby reducing thrombus formation. Its structure includes a sulfate group that enhances solubility and biological activity, making it effective in various thrombotic disorders, including unstable angina and acute myocardial infarction .

Anticoagulant Efficacy

Clinical studies have demonstrated that this compound exhibits significant anticoagulant effects. The activated partial thromboplastin time (aPTT), a measure of blood coagulation, shows a dose-dependent increase when administered efegatran, reflecting its anticoagulant activity. The following table summarizes the pharmacodynamic effects observed in clinical trials:

Efegatran Dose (mg/kg/h)aPTT Increase (times baseline)Thrombin Time Increase (%)Major Bleeding Incidence (%)
0.633.0400
0.842.5351
1.23.51000
Heparin2.9-2

Note: Data are derived from various clinical studies comparing efegatran with heparin .

Efficacy and Safety

In a multicenter trial comparing this compound to heparin in patients with unstable angina, both agents showed comparable efficacy in preventing thrombus formation without significant differences in major bleeding events . However, minor bleeding incidents were reported more frequently in the efegatran group.

  • Study Design : Randomized controlled trials with a focus on recurrent ischemic events.
  • Outcomes Measured : Incidence of myocardial infarction, recurrent angina, and need for coronary interventions at follow-up intervals of 7 and 30 days.

Case Studies

  • Case Study on Acute Myocardial Infarction : A randomized trial evaluated the use of this compound versus heparin alongside thrombolysis in acute myocardial infarction patients. Results indicated that efegatran provided similar or superior antithrombotic efficacy compared to heparin while maintaining a favorable safety profile .
  • Combination Therapy Assessment : Another study assessed the combination of efegatran with monoclonal antibody therapy (7E3). The results suggested enhanced antithrombotic effects when combining these treatments compared to either agent alone .

Comparative Analysis with Heparin

This compound has been compared extensively with heparin, highlighting differences in pharmacokinetics and patient outcomes:

  • Stability of Anticoagulation : Efegatran demonstrated a more stable anticoagulation profile than heparin, with less variability in aPTT over time.
  • Bleeding Risks : While major bleeding risks were similar between the two agents, minor bleeding events were more prevalent in patients receiving efegatran .

属性

CAS 编号

126721-07-1

分子式

C21H34N6O7S

分子量

514.6 g/mol

IUPAC 名称

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;sulfuric acid

InChI

InChI=1S/C21H32N6O3.H2O4S/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23;1-5(2,3)4/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25);(H2,1,2,3,4)/t16-,17+,18-;/m0./s1

InChI 键

BISKEOIROPAOGY-RXQQAGQTSA-N

SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O

手性 SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O

规范 SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O

外观

Solid powder

Key on ui other cas no.

126721-07-1

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

105806-65-3 (Parent)

序列

FPR

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

D-methyl-phenylalanyl-prolyl-arginal
efegatran
efegatran sulfate
GYKI 14766
GYKI-14766
LY 294468
LY-294468
Me-Phe-Pro-Arg-H

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Efegatran sulfate
Reactant of Route 2
Efegatran sulfate
Reactant of Route 3
Reactant of Route 3
Efegatran sulfate
Reactant of Route 4
Efegatran sulfate
Reactant of Route 5
Efegatran sulfate
Reactant of Route 6
Efegatran sulfate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。